molecular formula C10H12O4 B1612350 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid CAS No. 28030-15-1

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid

Cat. No. B1612350
CAS RN: 28030-15-1
M. Wt: 196.2 g/mol
InChI Key: GEDLJGYFEOYKEG-UHFFFAOYSA-N
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Description

“2-Hydroxy-3-(4-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H12O4 . It has an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da . It is also known by other names such as “2-Hydroxy-4’-methoxyphloretic acid” and “3-(p-methoxyphenyl)lactic acid” among others .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-3-(4-methoxyphenyl)propanoic acid” consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-3-(4-methoxyphenyl)propanoic acid” include an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da .

Scientific Research Applications

Chemical Properties and Reactions

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone, indicating its reactivity and potential in synthesizing complex organic compounds (Brown, Denman, & O'donnell, 1971).

Biological Effects

This compound, among other cinnamic acid derivatives, has been evaluated for phytotoxicity and genotoxicity, showing inhibitory effects on germination and mitotic activity in wheat, indicating its biological activity and potential for agricultural research (Jităreanu et al., 2013).

Structural and Spectroscopic Analysis

The crystal structure, infrared spectrum, and thermal stability of a sodium salt derivative of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid have been studied, contributing to the understanding of its physicochemical properties (Kula, Mazur, & Rzączyńska, 2007).

Role in Flavor and Fragrance

A study on the metabolism of a smoke flavor compound derived from 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid in rats shows its relevance in food science and safety evaluation (Jodynis-Liebert, 1993).

Application in Corrosion Inhibition

Research on acrylamide derivatives of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid indicates its use as a corrosion inhibitor for metals, an important application in industrial chemistry (Abu-Rayyan et al., 2022).

Role in Active Packaging Materials

Molecularly imprinted hydrogels using a derivative of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid as a template molecule have been synthesized for use in active packaging materials to prevent lipid oxidation, demonstrating its potential in food preservation technology (Benito-Peña et al., 2016).

Environmental Analysis

A method for the spectrophotometric determination of nickel using a derivative of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid highlights its application in environmental analytical chemistry (Izquierdo & Carrasco, 1984).

Xanthine Oxidase Inhibitory Activity

Compounds derived from 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid have been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism, suggesting potential pharmacological applications (Miyata et al., 2019).

properties

IUPAC Name

2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDLJGYFEOYKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275109
Record name α-Hydroxy-4-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid

CAS RN

28030-15-1
Record name α-Hydroxy-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28030-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Hydroxy-4-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

104 - 105 °C
Record name 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Matsumae, M Furui, T Shibatani - Journal of fermentation and …, 1993 - Elsevier
Asymmetric hydrolytic enzymes for trans-3-(4-methoxyphenyl)glycidic acid methyl ester [(±)-MPGM], a key intermediate in the synthesis of diltiazem hydrochloride that is useful as a …
Number of citations: 161 www.sciencedirect.com
E Brenna, C Fuganti, FG Gatti, F Parmeggiani - Tetrahedron: Asymmetry, 2009 - Elsevier
A new scaleable synthetic route to the title compounds has been developed. The reaction pathway is based on the α-chymotrypsin-catalysed hydrolysis of the racemic ethyl 2-ethoxy-3-(…
Number of citations: 35 www.sciencedirect.com
MN Clifford, LJ King, A Kerimi… - Critical Reviews in …, 2022 - Taylor & Francis
Full article: Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -…
Number of citations: 4 www.tandfonline.com
TE Ngo, A Ecker, A Guild, A Remmel, PD Boudreau… - bioRxiv, 2023 - ncbi.nlm.nih.gov
The tropical marine cyanobacterium Moorena producens JHB is a prolific source of secondary metabolites with potential biomedical utility. Previous studies of this strain led to the …
Number of citations: 6 www.ncbi.nlm.nih.gov
T Shibatani, K Omori, H Akatsuka, E Kawai… - Journal of Molecular …, 2000 - Elsevier
A lipase from Serratia marcescens was selected as an asymmetric hydrolytic enzyme for trans-3-(4-methoxyphenyl)glycidic acid methyl ester [(±)-MPGM], a key intermediate in the …
Number of citations: 59 www.sciencedirect.com
A Schwartz, PB Madan, E Mohacsi… - The Journal of …, 1992 - ACS Publications
A lipase-catalyzed kinetic resolution of racemic trons-2-phenylcyclohexanol readily provides the (-)-lR, 2S enantiomer. This alcohol is employed as its chloroacetate 10a in a chiral …
Number of citations: 131 pubs.acs.org
ER Thomas - 2023 - researchcommons.waikato.ac.nz
New Zealand hosts a variety of monofloral honeys with distinct aromas and flavours. These sensory properties are determined by the volatile organic compounds present in the honey, …
Number of citations: 0 researchcommons.waikato.ac.nz
X Xi, LY Kwok, Y Wang, C Ma, Z Mi, H Zhang - Journal of Dairy Science, 2017 - Elsevier
In this study, a novel metabolomics technique based on ultra-performance liquid chromatography-quadrupole-time of flight mass spectrometry in the MS E mode was used to …
Number of citations: 64 www.sciencedirect.com
JJJ van der Hooft, L Ridder, MP Barrett… - … in bioengineering and …, 2015 - frontiersin.org
Metabolite annotation and identification are primary challenges in untargeted metabolomics experiments. Rigorous workflows for reliable annotation of mass features with chemical …
Number of citations: 29 www.frontiersin.org
S Wang, Y Bi, W Quan, P Christie - Fungal Biology, 2022 - Elsevier
Dark septate endophytes (DSE) colonize plant roots extensively and increase host plant growth and nutrition. However, the development of DSE-produced metabolites as plant …
Number of citations: 6 www.sciencedirect.com

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